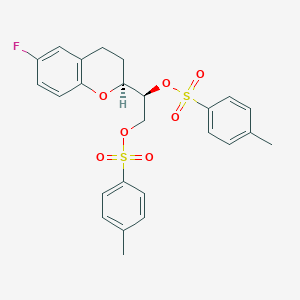![molecular formula C19H19F3N6O2 B13854634 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves several steps. One method includes the dissolution of ruxolitinib free base in a polar protic solvent such as methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, or 2-butanol, with ethanol being the preferred solvent at a temperature of 50°C . The L-tartaric acid solution is then added drop-wise, followed by stirring at 50°C for an additional hour. The solution is then cooled to 0-5°C to precipitate the product, which is kept at this temperature for 16 hours before isolating the ruxolitinib L-tartaric acid salt .
Analyse Des Réactions Chimiques
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, phosphoric acid, fumaric acid, and L-tartaric acid . The major products formed from these reactions are different crystalline forms of the compound, which are used in pharmaceutically acceptable compositions .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a selective inhibitor of JAK1 and JAK2 enzymes, making it valuable in the treatment of myelofibrosis . Additionally, its crystalline forms are used in the preparation of pharmaceutically acceptable compositions .
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves the selective inhibition of JAK1 and JAK2 enzymes . These enzymes play a crucial role in the signaling pathways that regulate various cellular processes, including growth, differentiation, and immune responses. By inhibiting these enzymes, the compound can effectively reduce the abnormal proliferation of cells in myelofibrosis .
Comparaison Avec Des Composés Similaires
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile is unique due to its selective inhibition of JAK1 and JAK2 enzymes . Similar compounds include other JAK inhibitors such as tofacitinib and baricitinib, which also target JAK enzymes but may have different selectivity profiles and clinical applications . The uniqueness of this compound lies in its specific application for the treatment of myelofibrosis .
Propriétés
Formule moléculaire |
C19H19F3N6O2 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7) |
Clé InChI |
YCYDUYFWWXXNRP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


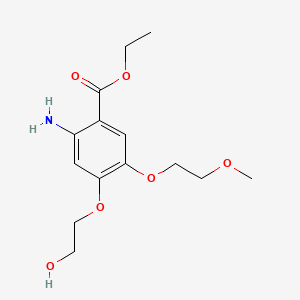
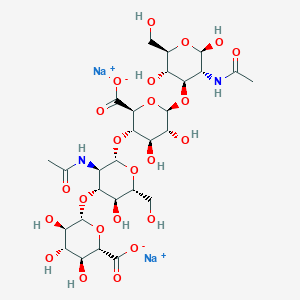
![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
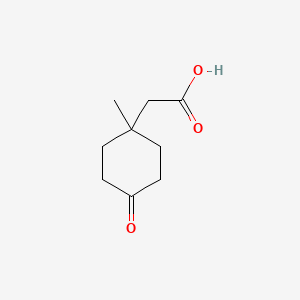
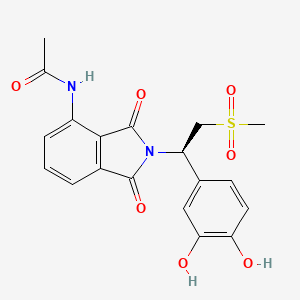
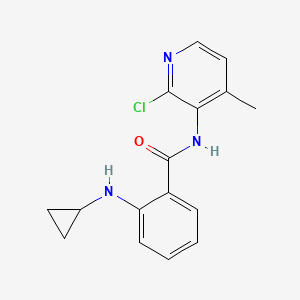
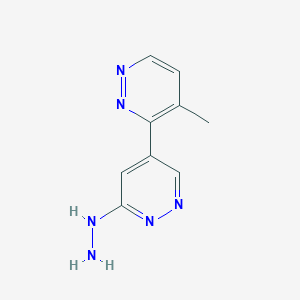
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
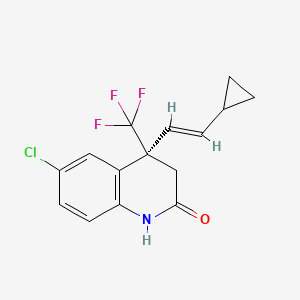

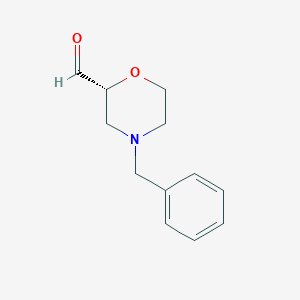
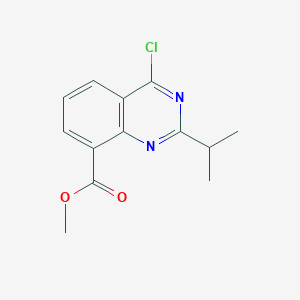
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
